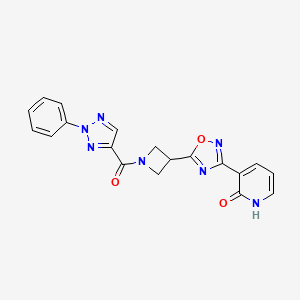
4-Chloro-3-méthoxy-1,2-thiazole-5-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a chloro group at the 4-position, a methoxy group at the 3-position, and an aldehyde group at the 5-position
Applications De Recherche Scientifique
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biochemical processes, but the exact pathways for this specific compound require further investigation .
Safety and Hazards
Orientations Futures
Thiazole analogs of chalcones, capable of functionalization at the heterocyclic nucleus, have been studied . The problem of synthesis of heterocyclic analogs of chalcone with substituents in the heteroaromatic nucleus capable of further transformations not involving the propenone unit has been studied . This opens up new possibilities for the development of various drugs and biologically active agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole precursors with chlorinating and methoxylating agents. One common method involves the use of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde as an intermediate, which is then subjected to further functionalization to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-Chloro-3-methoxy-1,2-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-3-methoxy-1,2-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde
- 4-Chloro-3-methoxy-1,2-thiazole-5-methanol
- 4-Chloro-3-methoxy-1,2-thiazole-5-carboxylic acid
Comparison: 4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is unique due to the presence of both a chloro and methoxy group on the thiazole ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
IUPAC Name |
4-chloro-3-methoxy-1,2-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZQCHMOUBKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)


![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)



![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![N-(3-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2467272.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
